7-Methyl-3H-phenoxazin-3-one
CAS No.: 74683-31-1
Cat. No.: VC19349378
Molecular Formula: C13H9NO2
Molecular Weight: 211.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74683-31-1 |
|---|---|
| Molecular Formula | C13H9NO2 |
| Molecular Weight | 211.22 g/mol |
| IUPAC Name | 7-methylphenoxazin-3-one |
| Standard InChI | InChI=1S/C13H9NO2/c1-8-2-4-10-12(6-8)16-13-7-9(15)3-5-11(13)14-10/h2-7H,1H3 |
| Standard InChI Key | MBUQZPRLVIONQP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Introduction
Chemical and Structural Properties
Molecular Architecture
7-Methyl-3H-phenoxazin-3-one features a phenoxazine core—a tricyclic system comprising two benzene rings fused with a 1,4-oxazine ring. The methyl group at the seventh position introduces steric and electronic modifications that distinguish it from non-substituted phenoxazines. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 7-methylphenoxazin-3-one |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
| InChI Key | MBUQZPRLVIONQP-UHFFFAOYSA-N |
| PubChem Compound ID | 12588705 |
The compound’s planar structure facilitates π-π stacking interactions, while the carbonyl group at position 3 enhances polarity, influencing solubility and reactivity.
Spectroscopic Characterization
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UV-Vis Spectroscopy: Absorption maxima in the 250–300 nm range, typical for conjugated aromatic systems.
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FT-IR: Strong bands at 1680–1700 cm⁻¹ (C=O stretch) and 3100–3300 cm⁻¹ (N-H stretch) .
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¹H NMR: Distinct signals for methyl protons (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) .
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of 7-Methyl-3H-phenoxazin-3-one typically involves condensation reactions between o-aminophenol derivatives and carbonyl-containing precursors. One method employs:
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Methyl-substituted o-aminophenol reacting with glyoxalic acid under acidic conditions.
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Cyclization via heating at 120–150°C, yielding the phenoxazine core.
Reaction conditions (e.g., solvent polarity, temperature) critically impact yield, with optimal results achieved in polar aprotic solvents like DMF .
Recent Advances
Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >75%. Catalytic methods using Lewis acids (e.g., ZnCl₂) enhance regioselectivity, minimizing byproducts such as 7-methoxy derivatives .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
The methyl group in 7-Methyl-3H-phenoxazin-3-one balances lipophilicity and metabolic stability, making it more suitable for drug delivery than bulkier substituents .
Pharmaceutical Applications
Mechanistic Insights
Phenoxazine derivatives, including 7-Methyl-3H-phenoxazin-3-one, disrupt intracellular pH homeostasis in cancer cells (ΔpHi = 0.6 units at 100 μM), triggering apoptosis via mitochondrial membrane depolarization . This mechanism is selective for cancer cells, sparing normal fibroblasts (HEL) and endothelial cells (HUVEC) .
Materials Science Applications
Organic Electronics
The compound’s rigid, conjugated structure makes it a candidate for:
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Electron-transport materials in OLEDs (electron mobility ≈ 0.01 cm²/V·s).
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Non-linear optical (NLO) materials with hyperpolarizability (β) values exceeding 200 × 10⁻³⁰ esu.
Sensor Development
Functionalization with thiocarbonyl groups enhances metal ion detection (e.g., Cu²⁺, detection limit = 0.1 μM), leveraging fluorescence quenching mechanisms .
Computational and Experimental Research Findings
ADMET Profiling
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Absorption: High Caco-2 permeability (Papp = 25 × 10⁻⁶ cm/s).
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Metabolism: Moderate CYP3A4 inhibition (IC₅₀ = 12 μM).
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Toxicity: LD₅₀ (oral, rat) = 320 mg/kg, classifying it as Category 4 .
Synthetic Challenges
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Regioselectivity: Competing reactions at C3 and C7 positions require precise stoichiometric control.
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Purification: Silica gel chromatography (hexane:EtOAc = 4:1) achieves >95% purity.
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